![molecular formula C10H10BrNO2 B1409175 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one CAS No. 1802149-48-9](/img/structure/B1409175.png)
5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one
Overview
Description
5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This specific compound is characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 3rd position of the benzoxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-aminophenol and isopropyl bromide.
Formation of Benzoxazole Ring: The 5-bromo-2-aminophenol undergoes a cyclization reaction with a suitable carbonyl compound, such as phosgene or triphosgene, to form the benzoxazole ring.
Introduction of Isopropyl Group: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Products: Formation of 5-substituted derivatives such as 5-amino-3-isopropyl-1,3-benzoxazol-2(3H)-one.
Oxidation Products: Formation of hydroxylated or oxidized derivatives.
Reduction Products: Formation of dihydrobenzoxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives, including 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain benzoxazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against various pathogens .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antibacterial/Fungal |
Compound A | 10 | Antibacterial |
Compound B | 25 | Antifungal |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays using human colorectal carcinoma cell lines revealed that certain derivatives exhibited promising anticancer activity. For example, one derivative displayed an IC50 value of 24.5 µM, indicating strong cytotoxic effects compared to standard treatments like 5-Fluorouracil .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | HCT-116 |
Compound C | 29.2 | HCT-116 |
Compound D | 39.9 | HCT-116 |
Anti-inflammatory Properties
Benzoxazole derivatives are also noted for their anti-inflammatory effects. Research has suggested that these compounds can selectively inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This selectivity is crucial for developing safer anti-inflammatory drugs .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various benzoxazole derivatives against resistant strains of bacteria. The results indicated that modifications on the benzoxazole ring significantly influenced the antimicrobial activity, with some compounds outperforming traditional antibiotics in efficacy .
Investigation of Anticancer Mechanisms
In another study focusing on the anticancer mechanisms of benzoxazole derivatives, researchers utilized the Sulforhodamine B assay to evaluate cytotoxicity against cancer cell lines. The study concluded that specific structural features of the benzoxazole framework enhance its interaction with cellular targets involved in cancer progression .
Mechanism of Action
The mechanism of action of 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the bromine atom and the benzoxazole ring structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzoxazol-2(3H)-one: Lacks the isopropyl group, leading to different chemical and biological properties.
3-Isopropyl-1,3-benzoxazol-2(3H)-one:
5-Chloro-3-isopropyl-1,3-benzoxazol-2(3H)-one: Contains a chlorine atom instead of bromine, resulting in different chemical behavior.
Uniqueness
5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is unique due to the combination of the bromine atom and the isopropyl group, which imparts specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview
5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazole family, characterized by a bromine atom at the 5th position and an isopropyl group at the 3rd position of the benzoxazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-bromo-2-aminophenol and isopropyl bromide.
- Formation of Benzoxazole Ring : Cyclization with a carbonyl compound, such as phosgene.
- Alkylation : Introduction of the isopropyl group using isopropyl bromide in the presence of a base like potassium carbonate.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to either inhibition or activation of various biological pathways, influencing cellular processes such as proliferation, apoptosis, and microbial resistance .
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit significant antimicrobial activities. In particular:
- Quorum Sensing Inhibition : The compound has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factors such as elastase production .
- Antimycobacterial Activity : Studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting it could be developed into a therapeutic agent for tuberculosis .
Anticancer Activity
Several studies have evaluated the anticancer properties of benzoxazole derivatives:
- Cytotoxicity Assays : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast) | Data needed |
Similar Derivative | A549 (lung) | Data needed |
Structure-Bioactivity Relationships
The structure of this compound influences its biological activity significantly:
- Bromine Substitution : The presence of bromine at the 5-position enhances its reactivity and biological interactions compared to other halogenated derivatives .
- Isopropyl Group : This group contributes to lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.
Case Studies
- Antimicrobial Activity Against Pseudomonas aeruginosa : A study highlighted that this compound reduced biofilm formation significantly when tested against clinical strains, indicating its potential as an anti-pathogenic agent .
- Cytotoxicity Against Cancer Cells : In a comparative study involving various derivatives of benzoxazoles, the compound exhibited promising results in inhibiting growth in MCF-7 and A549 cell lines, warranting further investigation into its mechanism and efficacy .
Properties
IUPAC Name |
5-bromo-3-propan-2-yl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(2)12-8-5-7(11)3-4-9(8)14-10(12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRAVNDWCDPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Br)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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